molecular formula C9H14Cl2N2O3 B13517842 2-(2-Aminopropoxy)pyridine-4-carboxylic acid dihydrochloride

2-(2-Aminopropoxy)pyridine-4-carboxylic acid dihydrochloride

Cat. No.: B13517842
M. Wt: 269.12 g/mol
InChI Key: LQZFSWYBAAHTPU-UHFFFAOYSA-N
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Description

2-(2-Aminopropoxy)pyridine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C9H12N2O3.2ClH. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropoxy)pyridine-4-carboxylic acid dihydrochloride typically involves the reaction of pyridine-4-carboxylic acid with 2-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropoxy)pyridine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-(2-Aminopropoxy)pyridine-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropoxy)pyridine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-4-carboxylic acid: A precursor in the synthesis of 2-(2-Aminopropoxy)pyridine-4-carboxylic acid dihydrochloride.

    2-Aminopropanol: Another precursor used in the synthesis process.

    4-Methoxy-pyridine-2-carboxylic acid: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific functional groups and chemical properties, which make it suitable for a wide range of applications in scientific research. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from other similar compounds.

Properties

Molecular Formula

C9H14Cl2N2O3

Molecular Weight

269.12 g/mol

IUPAC Name

2-(2-aminopropoxy)pyridine-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H12N2O3.2ClH/c1-6(10)5-14-8-4-7(9(12)13)2-3-11-8;;/h2-4,6H,5,10H2,1H3,(H,12,13);2*1H

InChI Key

LQZFSWYBAAHTPU-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=NC=CC(=C1)C(=O)O)N.Cl.Cl

Origin of Product

United States

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